

Spectroscopic Data of **tert-Butyl L-valinate Hydrochloride**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl L-valinate hydrochloride*

Cat. No.: B554923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl L-valinate hydrochloride** (CAS No: 13518-40-6). The information detailed below, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development.

Physicochemical Properties

Property	Value
Chemical Formula	C ₉ H ₂₀ ClNO ₂
Molecular Weight	209.71 g/mol [1]
Appearance	White to off-white solid/powder [2]
Melting Point	135 - 145 °C [2]
Optical Rotation	$[\alpha]^{20}/D = +4.4 \pm 1^\circ$ (c=2 in H ₂ O) [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **tert-butyl L-valinate hydrochloride**. Below are the detailed ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **tert-butyl L-valinate hydrochloride** typically exhibits distinct signals corresponding to the different protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.4	Broad Singlet	-NH ₃ ⁺
~3.9	Doublet	α -H
~2.3	Multiplet	β -H
~1.5	Singlet	-C(CH ₃) ₃
~1.0	Doublet	-CH(CH ₃) ₂
~0.9	Doublet	-CH(CH ₃) ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~170	C=O (Ester Carbonyl)
~83	-C(CH ₃) ₃ (Quaternary Carbon)
~59	α -C
~30	β -C
~28	-C(CH ₃) ₃ (Methyl Carbons)
~18	-CH(CH ₃) ₂ (Methyl Carbons)
~17	-CH(CH ₃) ₂ (Methyl Carbons)

Note: These are predicted chemical shifts based on typical values for amino acid esters.

Infrared (IR) Spectroscopy

The IR spectrum of **tert-butyl L-valinate hydrochloride** reveals characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum has been reported for this compound.[1][3]

Wavenumber (cm ⁻¹)	Functional Group
~2900-3100	N-H stretch (from -NH ₃ ⁺)
~2800-3000	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1580	N-H bend (asymmetric)
~1500	N-H bend (symmetric)
~1250, ~1150	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

m/z	Assignment
174.15	[M-Cl] ⁺ (Corresponding to the free base)
118.10	[M-Cl - C ₄ H ₈] ⁺ or [M-Cl - 56] ⁺ (Loss of isobutylene from the tert-butyl group)
72.08	[CH(NH ₂)COOH] ⁺ (Valine fragment)

Note: Fragmentation patterns can vary based on the ionization technique used.

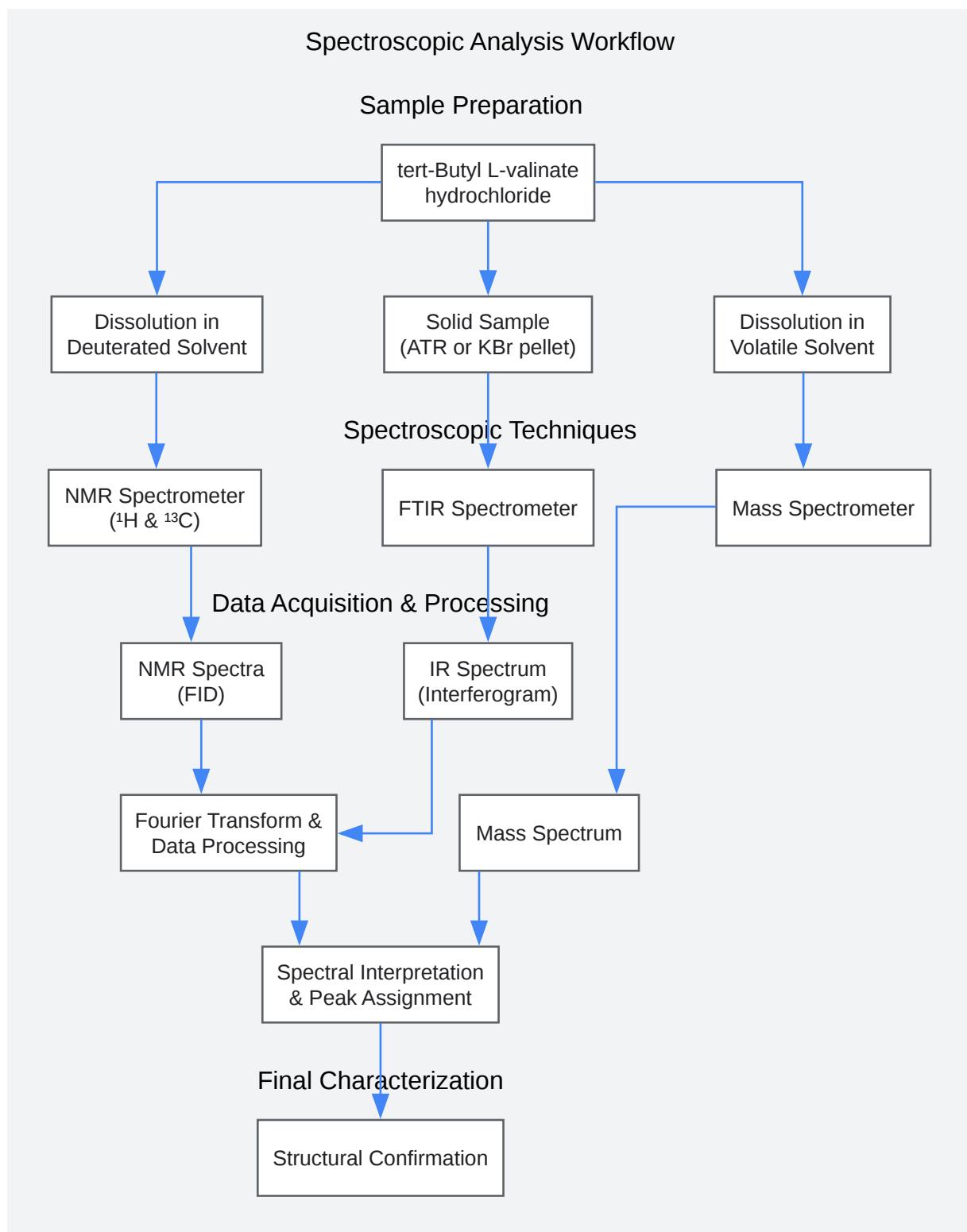
Experimental Protocols

Detailed experimental procedures are critical for reproducing spectroscopic data. The following are generalized protocols for obtaining the data presented.

NMR Spectroscopy

A sample of **tert-butyl L-valinate hydrochloride** is typically dissolved in a deuterated solvent such as Deuterium Oxide (D_2O) or Methanol-d₄ (CD_3OD). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR. Chemical shifts are referenced to an internal standard, such as DSS or TMS.

IR Spectroscopy


For solid samples, an ATR-FTIR spectrometer is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is dissolved in a suitable solvent, like methanol or acetonitrile, and introduced into the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a chemical compound like **tert-butyl L-valinate hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Data of tert-Butyl L-valinate Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554923#tert-butyl-l-valinate-hydrochloride-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com